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Compound of Interest

Compound Name: 3,5-Dichloro-4-fluorobenzonitrile

Cat. No.: B020162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic nitrile of interest in various

chemical and potentially biological research areas. Its specific substitution pattern offers a

unique electronic and steric profile that can be exploited in the synthesis of more complex

molecules. This technical guide provides a summary of its known molecular properties and

proposes a hypothetical experimental workflow for its initial biological characterization, given

the limited publicly available data on its biological activity.

Molecular Structure and Properties
The molecular structure and key physicochemical properties of 3,5-Dichloro-4-
fluorobenzonitrile are summarized below.

Molecular Structure
The structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and

5, a fluorine atom at position 4, and a nitrile group at position 1.
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Property Value Source(s)

Molecular Formula C₇H₂Cl₂FN [1][2]

Molecular Weight 190.00 g/mol [1][2]

CAS Number 103879-31-8 [1][2]

IUPAC Name
3,5-dichloro-4-

fluorobenzonitrile
[1]

Canonical SMILES C1=C(C=C(C(=C1Cl)F)Cl)C#N [1]

InChI Key
RIOPZMHLYZUNFX-

UHFFFAOYSA-N
[1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3,5-Dichloro-4-
fluorobenzonitrile is not readily available in the public domain, the synthesis of structurally

similar compounds, such as other halogenated benzonitriles, has been documented. These

methods typically involve nucleophilic aromatic substitution or multi-step synthetic routes

starting from appropriately substituted precursors.

Hypothetical Experimental Workflow for Initial Biological
Screening
Given the absence of specific biological data for 3,5-Dichloro-4-fluorobenzonitrile, a general

workflow for the initial biological screening of a novel chemical entity is proposed. This workflow

is based on standard practices in drug discovery and is informed by the types of activities

observed for structurally related compounds, such as the potential interaction of 3,5-

Dichlorobenzonitrile with farnesyltransferase[3].
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A hypothetical workflow for the initial biological screening of 3,5-Dichloro-4-
fluorobenzonitrile.

Detailed Methodologies for Hypothetical Screening
1. Compound Preparation and Quality Control:

Synthesis/Acquisition: 3,5-Dichloro-4-fluorobenzonitrile is either synthesized according to

established methods for similar compounds or acquired from a commercial supplier.

Quality Control: The identity and purity of the compound are confirmed using standard

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To verify the molecular weight.

High-Performance Liquid Chromatography (HPLC): To determine the purity, which should

ideally be >95%.

Stock Solution Preparation: A concentrated stock solution (e.g., 10 mM) is prepared in a

suitable solvent, typically dimethyl sulfoxide (DMSO), and stored at -20°C.

2. In Vitro Screening:

Cytotoxicity Assays:

Objective: To determine the compound's general toxicity to cells.

Method: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) are treated with a

range of concentrations of the compound (e.g., 0.1 to 100 µM) for a set period (e.g., 48-72

hours). Cell viability is assessed using a metabolic assay such as MTT or a luminescence-

based assay like CellTiter-Glo.

Target-Based Assays:

Objective: To investigate if the compound inhibits specific molecular targets, informed by

the activity of structurally similar molecules.
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Example (Farnesyltransferase Inhibition): A biochemical assay is used to measure the

activity of farnesyltransferase in the presence of varying concentrations of the compound.

The inhibition of the enzyme would be quantified.

Phenotypic Screening:

Objective: To identify any observable changes in cell morphology or other cellular features

upon treatment with the compound.

Method: High-content imaging can be employed to analyze multiple cellular parameters

(e.g., nuclear size, cell shape, cytoskeletal organization) in cells treated with the

compound.

3. Data Analysis and Hit Identification:

The raw data from the screening assays are analyzed to determine key parameters such as

the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration

(EC₅₀).

A "hit" is defined as a compound that demonstrates significant and reproducible activity in a

particular assay, meeting predefined criteria (e.g., IC₅₀ < 10 µM).

4. Follow-up Studies:

Dose-Response Confirmation: The activity of "hit" compounds is confirmed by repeating the

primary assay with a more detailed concentration range.

Selectivity Profiling: The compound is tested against related molecular targets or a broader

panel of cell lines to assess its selectivity.

Mechanism of Action Studies: Further experiments are designed to elucidate how the

compound exerts its biological effect.

Logical Relationship Diagram for Synthesis and
Characterization
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The following diagram illustrates the logical flow from the starting materials to the final

characterization of 3,5-Dichloro-4-fluorobenzonitrile.

Structural & Purity Analysis

Starting Materials
(e.g., Substituted Benzene)

Chemical Synthesis
(e.g., Halogenation, Cyanation)

Purification
(e.g., Chromatography, Recrystallization)

3,5-Dichloro-4-fluorobenzonitrile

NMR Spectroscopy Mass Spectrometry HPLC

Click to download full resolution via product page

The logical workflow from synthesis to characterization of 3,5-Dichloro-4-fluorobenzonitrile.

Conclusion
3,5-Dichloro-4-fluorobenzonitrile is a chemical entity with well-defined physical and chemical

properties. While its biological activities are not extensively documented in publicly available

literature, its structure suggests potential for further investigation in medicinal chemistry and

drug discovery. The proposed hypothetical screening workflow provides a roadmap for the

initial biological evaluation of this and other novel compounds, aiming to identify potential

therapeutic applications. Further research is warranted to explore the biological effects and

potential mechanisms of action of 3,5-Dichloro-4-fluorobenzonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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